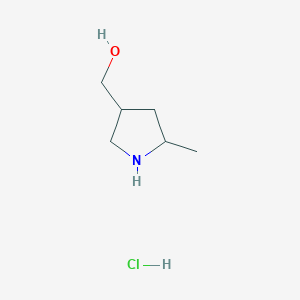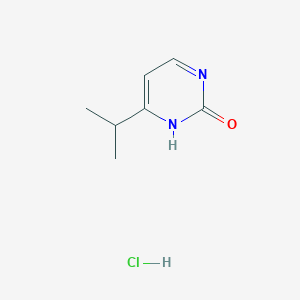![molecular formula C7H15Cl2N3 B3113920 [(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]amine dihydrochloride CAS No. 1987680-60-3](/img/structure/B3113920.png)
[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]amine dihydrochloride
Vue d'ensemble
Description
“[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]amine dihydrochloride” is a chemical compound with the IUPAC name N-ethyl-N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]amine . It has a molecular weight of 167.25 . The compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Applications De Recherche Scientifique
Immunomodulatory and Antitumor Applications
Imiquimod, an analogue of the compound , has demonstrated significant immunomodulatory and antitumor activities. It activates the immune system by inducing cytokines such as IFN-α, -β, and various interleukins without inherent antiviral or antiproliferative activity in vitro. In vivo, it stimulates cytokine secretion, showcasing immunoregulatory, antiviral, antiproliferative, and antitumor effects. This makes it a promising topical agent for treating various skin disorders like genital warts, herpes, molluscum contagiosum, basal cell carcinoma, and psoriasis (Syed, 2001).
Corrosion Inhibition
Imidazoline and its derivatives, closely related to the compound in focus, are extensively used as corrosion inhibitors due to their low toxicity, cost-effectiveness, and environmental friendliness. Their structure allows for effective adsorption on metal surfaces, providing a hydrophobic film that significantly enhances corrosion resistance. This application is particularly relevant in the petroleum industry, showcasing the compound's potential in industrial maintenance (Sriplai & Sombatmankhong, 2023).
Chemical Synthesis and Organic Transformations
Research on novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, which can be derived from reactions involving chloral and amines similar to the compound , has provided insights into synthetic pathways yielding compounds with potential biological activity. These synthetic routes offer a glimpse into the versatility of imidazolyl derivatives in generating biologically active molecules (Issac & Tierney, 1996).
Antimicrobial Activities
Imidazole derivatives, including compounds structurally related to "[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]amine dihydrochloride," exhibit significant antimicrobial properties. These compounds are utilized in pharmaceuticals to produce anti-fungal drugs like ketoconazole and clotrimazole. The literature review highlights imidazole's effectiveness against microbial resistance, encouraging the synthesis of more derivatives to combat emerging strains of organisms (American Journal of IT and Applied Sciences Research, 2022).
Mécanisme D'action
Target of Action
Imidazole derivatives are known to interact with a broad range of biological targets due to their versatile chemical structure .
Mode of Action
Imidazole compounds are known for their broad range of chemical and biological properties . They can interact with their targets in various ways, leading to different biological responses.
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole compounds .
Propriétés
IUPAC Name |
(1,4,5-trimethylimidazol-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-5-6(2)10(3)7(4-8)9-5;;/h4,8H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKYNPCVNNJVKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=N1)CN)C)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1211504-26-5 | |
| Record name | [(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Azaspiro[3.3]heptane hcl](/img/structure/B3113873.png)
![3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl](/img/structure/B3113880.png)







![Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B3113959.png)